molecular formula C7H12Cl2N4O B2359634 N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride CAS No. 2137611-82-4

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride

Cat. No. B2359634
CAS RN: 2137611-82-4
M. Wt: 239.1
InChI Key: BAVSGYDLQGIKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride” is an organic compound with the molecular formula C7H12Cl2N4O . It belongs to the class of pyrazinecarboxamides.


Synthesis Analysis

The synthesis of pyrazinamide analogues, which are structurally related to “N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride”, generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides. These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides . Another method involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines .

Scientific Research Applications

Antimicrobial Activity

N-(2-Aminoethyl)pyrazine-2-carboxamide dihydrochloride: and its derivatives have shown promising antimicrobial properties. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides demonstrated activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains . The most active compound was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide , which exhibited significant antimycobacterial activity (MIC = 12.5 µg/mL). Additionally, these compounds displayed antifungal activity against Trichophyton interdigitale and Candida albicans.

Cytotoxicity Assessment

In vitro cytotoxicity studies revealed that some derivatives of N-(2-Aminoethyl)pyrazine-2-carboxamide exerted cytotoxic effects in HepG2 cancer cell lines. Notably, compound 20 demonstrated cytotoxicity, while others remained non-toxic .

Structure-Activity Relationships

Comparing these compounds to structurally related ones, researchers drew valuable structure-activity relationships. Understanding the impact of different substituents on antimicrobial activity can guide further drug development .

properties

IUPAC Name

N-(2-aminoethyl)pyrazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O.2ClH/c8-1-2-11-7(12)6-5-9-3-4-10-6;;/h3-5H,1-2,8H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVSGYDLQGIKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.